2-Fluoro-3-methylphenyl trifluoromethanesulfonate
Overview
Description
2-Fluoro-3-methylphenyl trifluoromethanesulfonate, also known as FMPTS, is an important building block in organic synthesis due to its unique properties. It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular formula of this compound is C8H6F4O3S, and its molecular weight is 258.19 g/mol . The InChI code is 1S/C8H6F4O3S/c1-5-3-2-4-6 (7 (5)9)15-16 (13,14)8 (10,11)12/h2-4H,1H3 .Physical and Chemical Properties Analysis
This compound is a clear liquid at ambient temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Trifluoromethanesulfonyl Hypofluorite : This compound is synthesized using cesium trifluoromethanesulfonate and shows interesting properties like a melting point of -87°C and an extrapolated boiling point of 0°C. It's used in hydrolysis and thermal decomposition reactions (Appelman & Jache, 1993).
Development in Lithium Battery Materials : Trifluoromethanesulfonyl fluoride, an intermediate in lithium battery electrolytes, has been synthesized through direct fluorination technology, demonstrating its applicability in advanced battery materials (Kobayashi et al., 2003).
Medical Imaging and Pharmaceuticals
Radiopharmaceutical Synthesis : Aryltrimethylammonium trifluoromethanesulfonates, including compounds related to 2-Fluoro-3-methylphenyl trifluoromethanesulfonate, have been used as precursors for aromatic nucleophilic substitution with [18F]fluoride, demonstrating their use in producing radiotracers for medical imaging (Haka et al., 1989).
Synthesis of Fluorinated Estrogens : Fluorine-18-labeled estrogens, synthesized using reactive trifluoromethanesulfonate precursors, have been developed for potentially imaging estrogen receptor-positive breast tumors (Landvatter et al., 1983).
Safety and Hazards
Properties
IUPAC Name |
(2-fluoro-3-methylphenyl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O3S/c1-5-3-2-4-6(7(5)9)15-16(13,14)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIQHMGAZWBWJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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